molecular formula C14H16N2O3 B2647289 N-(3-HYDROXY-3-PHENYLPROPYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1448122-66-4

N-(3-HYDROXY-3-PHENYLPROPYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2647289
CAS No.: 1448122-66-4
M. Wt: 260.293
InChI Key: VJHKLEOOWYOWNB-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of a hydroxy group, a phenyl group, and an oxazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 5-methyl-1,2-oxazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and recrystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrooxazole derivative.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and oxazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The phenyl group contributes to the compound’s hydrophobic interactions with the target site. These interactions can result in inhibition or activation of biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide
  • 3-Hydroxy-N-methyl-3-phenyl-propylamine
  • Carbamic acid, N-(3-hydroxy-3-phenylpropyl)-, phenylmethyl ester

Uniqueness

N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the hydroxy group, phenyl group, and oxazole ring enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-12(9-16-19-10)14(18)15-8-7-13(17)11-5-3-2-4-6-11/h2-6,9,13,17H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHKLEOOWYOWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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